
(3-Fluorofuran-2-yl)(o-tolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorofuran-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound features a furan ring substituted with a fluorine atom at the 3-position and a tolyl group at the 2-position, connected to a methanol group.
Métodos De Preparación
The synthesis of (3-Fluorofuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorofuran with o-tolualdehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(3-Fluorofuran-2-yl)(o-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(3-Fluorofuran-2-yl)(o-tolyl)methanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving furan derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of (3-Fluorofuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The furan ring and fluorine atom play crucial roles in its binding affinity and specificity, while the tolyl group influences its overall chemical reactivity and stability .
Comparación Con Compuestos Similares
(3-Fluorofuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds, such as:
(3-Fluorofuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(3-Fluorofuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
(3-Fluorofuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C12H11FO2 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
(3-fluorofuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3 |
Clave InChI |
HVQDJRKQPIKMDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=C(C=CO2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


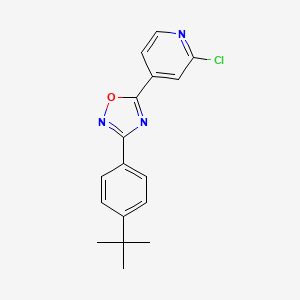
![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
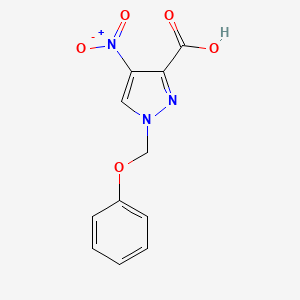
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)


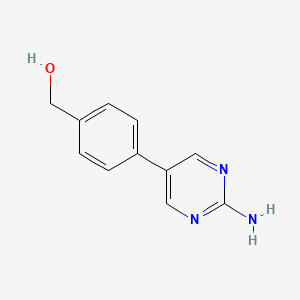
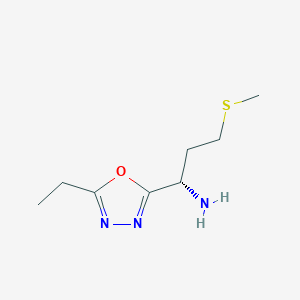
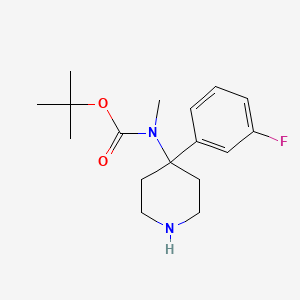
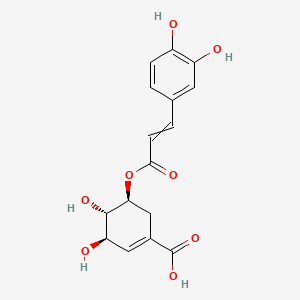
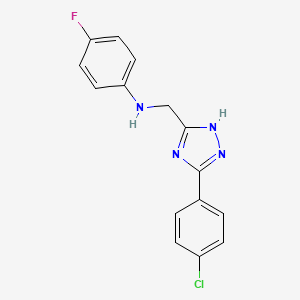


![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)
